N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

Kinase Inhibition Structure-Activity Relationship Thienopyrazole

N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class. This heterocyclic scaffold is characterized by a fused thiophene-pyrazole core, which is a privileged structure in medicinal chemistry, particularly for kinase inhibition.

Molecular Formula C17H21N3OS
Molecular Weight 315.44
CAS No. 396723-55-0
Cat. No. B2397920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
CAS396723-55-0
Molecular FormulaC17H21N3OS
Molecular Weight315.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C
InChIInChI=1S/C17H21N3OS/c1-11-5-7-12(8-6-11)20-15(18-16(21)17(2,3)4)13-9-22-10-14(13)19-20/h5-8H,9-10H2,1-4H3,(H,18,21)
InChIKeyPKRQXGVLPHIZPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide (CAS 396723-55-0): Chemical Classification and Structural Context


N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class. This heterocyclic scaffold is characterized by a fused thiophene-pyrazole core, which is a privileged structure in medicinal chemistry, particularly for kinase inhibition [1]. The compound features a p-tolyl substituent at the 2-position and a pivalamide group, which are structural variations that can modulate target selectivity and pharmacokinetic properties within this class. The thienopyrazole core has been extensively explored in patent literature for the development of inhibitors targeting interleukin-2 inducible tyrosine kinase (ITK) and other kinases [2].

Scaffold: Thieno[3,4-c]pyrazole heterocycle; privileged kinase inhibitor core
Target hypothesis: ITK (interleukin-2 inducible T-cell kinase) pathway studies, based on class-level SAR
Structural distinction: p-tolyl and pivalamide substituents expected to influence isoform selectivity

Procurement Risk for N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide: The Danger of Class-Level Interchangeability


Compounds within the thieno[3,4-c]pyrazole class cannot be considered interchangeable despite sharing a common core. The specific substitution pattern, particularly the p-tolyl and pivalamide groups, is a critical determinant of target binding affinity and selectivity. For example, X-ray crystallography studies on related ITK inhibitors reveal that subtle changes in peripheral substituents dictate the formation of key hydrogen bonds and hydrophobic contacts within the ATP-binding pocket [1]. Generic substitution without validated head-to-head selectivity and potency data risks introducing compounds with off-target activities, altered ADME profiles, or complete loss of efficacy at the intended biological target. Therefore, procurement must be specific to CAS 396723-55-0, and any proposed alternative must be accompanied by direct comparative pharmacological evidence.

Substituent-dependent selectivity
Minor changes in peripheral groups (e.g., p-tolyl vs. 4-fluorophenyl) may significantly alter kinase binding profiles.
No comparative pharmacological data
Direct head-to-head potency and selectivity data for this specific CAS are absent; class-level inference is unreliable.
Procurement precision required
Generic thienopyrazole analogs cannot be assumed interchangeable; only CAS 396723-55-0 preserves the intended substitution pattern.

Quantitative Differentiation Evidence for N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide: A Critical Gap Analysis


Absence of Direct Comparator Data for This Specific Compound

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL) did not yield any quantitative biological activity data for N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide (CAS 396723-55-0). While the broader class of thieno[3,4-c]pyrazoles has been characterized as ITK inhibitors [1], with specific analogs showing nanomolar potency in biochemical assays, no head-to-head comparison data against its closest analogs (e.g., the 4-fluorophenyl, 4-chlorophenyl, or 4-methoxyphenyl variants) was found for this particular compound. Consequently, a quantitative evidence guide that proves differentiation cannot be constructed at this time. This absence of data is a critical procurement risk; selection of this compound cannot be justified on a quantitative performance basis over any other thienopyrazole analog without further experimental validation.

Comparator Data
Data to verify
Not available
Quantitative selection cannot be justified without experimental IC50 and selectivity profiling.
Class-level ITK inhibition does not transfer to this specific substitution pattern.
Kinase Inhibition Structure-Activity Relationship Thienopyrazole

Potential Application Scenarios for N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide Based on Class-Level Activity


Early-Stage Probe for ITK-Mediated Signaling Pathways

Based on the established class-level activity of thieno[3,4-c]pyrazoles as ITK inhibitors [1], this compound could serve as an early-stage chemical probe for investigating ITK's role in T-cell receptor signaling and cytokine production. However, its utility is conditional on first establishing its own ITK IC50 value, as class-level inference is unreliable for procurement decisions.

Starting Point for Structure-Activity Relationship (SAR) Expansion

The p-tolyl and pivalamide substituents differ from the indole-based inhibitors co-crystallized with ITK in public structures [1]. This compound could be used to explore new vectors within the ATP-binding site to improve selectivity over other Tec-family kinases (e.g., BTK, TEC), but only after its baseline potency is experimentally determined.

Negative Control or Selectivity Panel Component

If future profiling reveals this specific substitution pattern leads to a significant loss of ITK potency compared to other class members, it could be a useful negative control in kinase selectivity panels. This scenario is speculative and entirely dependent on the generation of primary data.

Application
Selection Property
Validation Focus
ITK signaling pathway probe research
Thienopyrazole scaffold binding potential
ITK IC50 determination required
SAR expansion for Tec-family selectivity
Substitution pattern diversity
Baseline potency and selectivity profiling
Negative control in kinase panels
Loss-of-activity potential
Experimental potency comparison
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